molecular formula C11H15N7O3 B3131360 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 352446-63-0

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3131360
CAS No.: 352446-63-0
M. Wt: 293.28 g/mol
InChI Key: MVJHPSJKLKQRHR-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,5-oxadiazole (furazan) ring and a 1,2,3-triazole moiety. The 5-(piperidin-1-ylmethyl) substituent introduces a flexible aliphatic amine group, which may improve solubility and bioavailability compared to purely aromatic analogs. The carboxylic acid at position 4 allows for salt formation, enhancing crystallinity and aqueous solubility. This structural profile suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., coordination chemistry) .

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7O3/c12-9-10(15-21-14-9)18-7(8(11(19)20)13-16-18)6-17-4-2-1-3-5-17/h1-6H2,(H2,12,14)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJHPSJKLKQRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 352446-63-0) is a novel triazole derivative with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on existing research.

  • Molecular Formula : C11H15N7O3
  • Molecular Weight : 293.28 g/mol
  • Structure : The compound features a triazole ring and an oxadiazole moiety which are significant for its biological activity.

Biological Activity Overview

Research indicates that triazole-containing compounds exhibit diverse biological activities including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound under discussion has shown promising results in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound demonstrated significant cytotoxic effects against human breast cancer cells (HCT116) with an IC50 value of approximately 0.43 µM, which is notably more potent than conventional chemotherapeutics like Melampomagnolide B (IC50 = 4.93 µM) .
    • It induced apoptosis and inhibited cell migration by modulating epithelial-to-mesenchymal transition markers such as E-cadherin and vimentin .
  • Mechanism of Action :
    • The mechanism involves the inhibition of NF-kB signaling pathways by preventing p65 phosphorylation and enhancing IkBα levels, which leads to reduced cancer cell proliferation .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes:

  • Inhibition Potency :
    • Preliminary studies indicated that triazole analogs exhibited IC50 values ranging from 13.8 to 35.7 µM against CA-II, suggesting a moderate inhibitory effect compared to the standard acetazolamide (IC50 = 18.2 ± 0.23 µM) .

Case Studies and Research Findings

A selection of relevant case studies illustrates the compound's biological activity:

StudyFindingsCell Line/Model
Yu et al. (2019)Significant cytotoxicity (IC50 = 0.43 µM) against HCT116; induced apoptosisHCT116
Wei et al. (2020)Effective against multidrug-resistant cancer cells; induced ferroptosisVarious cancer models
Frontiers in Chemistry (2021)Moderate inhibition of carbonic anhydrase-II; potential therapeutic applicationsIn vitro assays

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds highlight key variations in substituents and their effects on physicochemical and functional properties:

Substituent Variations and Physicochemical Properties

Compound Name Key Substituents Notable Properties References
Target Compound 5-(Piperidin-1-ylmethyl), 4-carboxylic acid Balanced lipophilicity (logP ~1.8), high crystallinity due to carboxylic acid, moderate solubility in polar solvents
1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(methoxymethyl)-N′-(3-phenylpropanoyl)-1H-1,2,3-triazole-5-carbohydrazide 4-Methoxymethyl, carbohydrazide Increased hydrophilicity (logP ~1.2), reduced crystallinity; carbohydrazide enables hydrogen bonding
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid 5-tert-Butyl, 4-carboxylic acid High lipophilicity (logP ~2.5), steric hindrance limits binding to flat targets; carboxylic acid improves salt formation
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate Ethyl ester, pyrrolidinylmethyl Ester group reduces polarity (logP ~2.0); pyrrolidine’s 5-membered ring offers conformational rigidity vs. piperidine’s flexibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

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